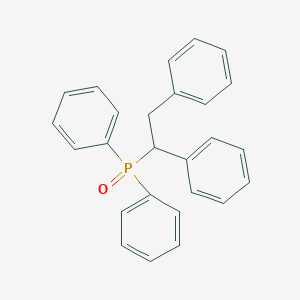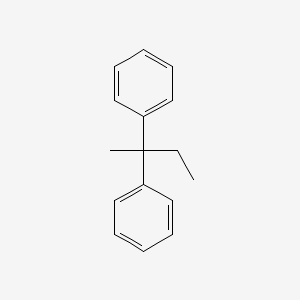
2,2-Diphenylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenylbutane is an organic compound with the molecular formula C16H18. It is a hydrocarbon that consists of a butane backbone with two phenyl groups attached to the second carbon atom. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Diphenylbutane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with butyllithium, followed by the addition of benzene. This reaction typically occurs under anhydrous conditions and requires a controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly employed to facilitate the coupling reactions between benzyl derivatives and butane precursors. These methods are optimized to minimize by-products and maximize the purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the phenyl rings, resulting in the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2,2-dicyclohexylbutane.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
2,2-Diphenylbutane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and stability.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its use as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism by which 2,2-Diphenylbutane exerts its effects is primarily through its interactions with other molecules via its phenyl rings. These interactions can involve π-π stacking, hydrogen bonding, and van der Waals forces. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: Similar in structure but with additional methyl groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group instead of a butane backbone.
Diphenylmethane: Similar structure but with a single methylene group between the phenyl rings.
Uniqueness
2,2-Diphenylbutane is unique due to its specific arrangement of phenyl groups on a butane backbone, which imparts distinct chemical and physical properties. This structural configuration influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
5223-61-0 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
2-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
Clave InChI |
SGQUHMXHLSTYIH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


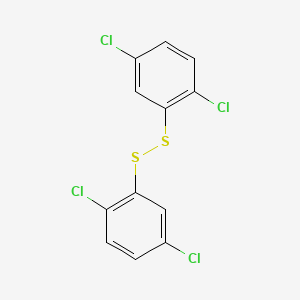
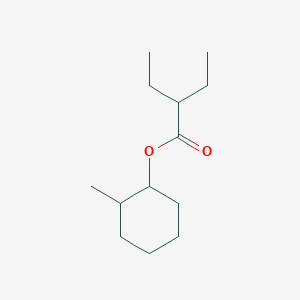
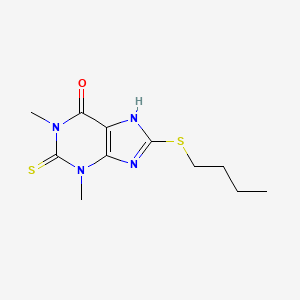
![propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate](/img/structure/B14741827.png)
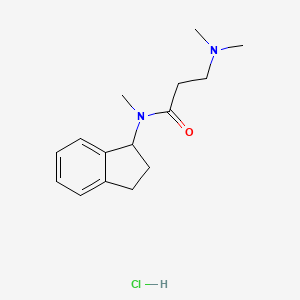
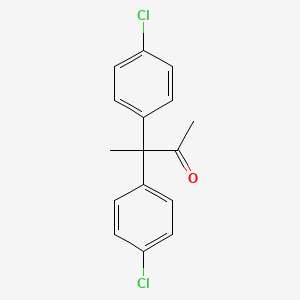
![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)

![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
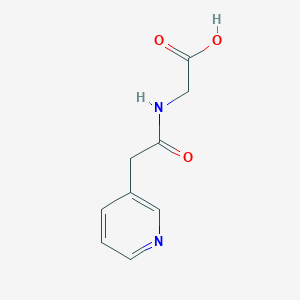

![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
